5,5/'-Bis[2-(4-aminophenyl)-1H-1,3-benzimidazol]
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Overview
Description
5,5/'-Bis[2-(4-aminophenyl)-1H-1,3-benzimidazol] is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of two benzimidazole units connected through an aniline group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5/'-Bis[2-(4-aminophenyl)-1H-1,3-benzimidazol] typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the condensation of o-phenylenediamine with 4-aminobenzoic acid under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,5/'-Bis[2-(4-aminophenyl)-1H-1,3-benzimidazol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5,5/'-Bis[2-(4-aminophenyl)-1H-1,3-benzimidazol] has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent, given the known biological activity of benzimidazole derivatives.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,5/'-Bis[2-(4-aminophenyl)-1H-1,3-benzimidazol] involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may interfere with the function of enzymes involved in DNA replication and repair, thereby exhibiting cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzimidazole: A simpler analog with one benzimidazole unit.
4-(4-Aminophenyl)-2,6-diphenylpyrimidine: Another aromatic compound with similar structural features.
Benzimidazole: The parent compound of the benzimidazole family.
Uniqueness
5,5/'-Bis[2-(4-aminophenyl)-1H-1,3-benzimidazol] is unique due to its dual benzimidazole structure, which imparts distinct chemical and biological properties. This dual structure enhances its potential for various applications, particularly in the fields of medicinal chemistry and materials science.
Properties
CAS No. |
4402-17-9 |
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Molecular Formula |
C26H20N6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline |
InChI |
InChI=1S/C26H20N6/c27-19-7-1-15(2-8-19)25-29-21-11-5-17(13-23(21)31-25)18-6-12-22-24(14-18)32-26(30-22)16-3-9-20(28)10-4-16/h1-14H,27-28H2,(H,29,31)(H,30,32) |
InChI Key |
MTXGSGLDYXIXFF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N)N |
Synonyms |
GNF-Pf-2870; 4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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